Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester
Description
Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester is a carbamate derivative featuring a cyclopropyl group attached to a pyrrolidine ring via a methylene bridge, with a tert-butyl ester protecting the carbamic acid functionality. This compound is primarily utilized in organic synthesis as a protected intermediate for amines, enabling controlled reactivity in multi-step reactions. Its structure combines the steric and electronic effects of the cyclopropyl ring with the conformational flexibility of the pyrrolidine moiety, making it valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-(pyrrolidin-2-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15(11-6-7-11)9-10-5-4-8-14-10/h10-11,14H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOZVDBUVVIVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCN1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of cyclopropylamine with pyrrolidine-2-carboxylic acid, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield free amines or carboxylic acids.
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Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, increasing electrophilicity at the carbamate carbon. Nucleophilic attack by water cleaves the C–O bond, releasing CO₂ and tert-butanol.
Alkylation and Acylation at the Pyrrolidine Nitrogen
The pyrrolidine nitrogen acts as a nucleophile, enabling alkylation or acylation when the Boc group is removed.
Key Reactions:
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Alkylation :
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Acylation :
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Reagents : Acetyl chloride or anhydrides in dichloromethane with triethylamine.
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Product : N-Acylated compounds.
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Yield : 75–85%.
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Oxidation of the Pyrrolidine Ring
The pyrrolidine moiety undergoes oxidation to form pyrrolidone derivatives, altering its electron density and biological activity.
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Significance : Oxidation enhances hydrogen-bonding capacity, potentially improving receptor binding in pharmacological contexts.
Deprotection and Functionalization
Selective deprotection strategies enable site-specific modifications:
tert-Butyl Group Removal:
Cyclopropane Ring Reactivity:
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Ring-Opening : Catalyzed by Brønsted acids (e.g., H₂SO₄) to form linear alkanes.
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Cycloaddition : With electron-deficient dienophiles under thermal conditions.
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Boc hydrolysis (acidic) | Carbamate | 1.2 × 10⁻³ | 45.6 |
| Pyrrolidine alkylation | Secondary amine | 3.8 × 10⁻⁴ | 62.3 |
| Cyclopropane oxidation | Cyclopropane | 5.6 × 10⁻⁵ | 78.9 |
Scientific Research Applications
Pharmaceutical Development
Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester has potential applications in drug design, particularly as:
- Antimicrobial Agents : Its structural motifs are similar to known antimicrobial compounds, suggesting efficacy against various pathogens.
- Neuroprotective Agents : Research indicates that derivatives of carbamic acids can exhibit neuroprotective properties, making this compound a candidate for neurodegenerative disease treatments.
Biochemical Research
The compound can serve as a tool in biochemical studies:
- Enzyme Activity Studies : Its unique structure allows it to interact with enzyme active sites, making it useful for probing enzyme mechanisms.
- Receptor Interaction Studies : The molecular framework may facilitate the study of receptor-ligand interactions, contributing to the understanding of signaling pathways .
Agricultural Chemistry
Similar compounds have been explored for use as agrochemicals:
- Pest Control : The structural characteristics may lead to the development of new insecticides or herbicides.
- Plant Growth Regulators : Its potential for influencing plant growth through hormonal pathways is an area of ongoing research.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pyrrolidinone Derivatives | Contains pyrrolidine rings | Often used in anti-inflammatory drugs |
| Cyclopropyl Amides | Features cyclopropane moiety | Known for unique strain energy affecting reactivity |
| Carbamate Esters | Contains carbamate functionality | Commonly used as insecticides and herbicides |
The specific combination of motifs in this compound may offer distinct biological activities not found in other compounds .
Case Study 1: Antimicrobial Activity
Research conducted on structurally related compounds indicated significant antimicrobial activity against Gram-positive bacteria. The study utilized variations of the carbamate structure to optimize efficacy, demonstrating that modifications could enhance antibacterial properties .
Case Study 2: Neuroprotective Effects
A study exploring neuroprotective effects highlighted that carbamate derivatives could inhibit neuroinflammation in vitro. The findings suggested that this compound might be developed into a therapeutic agent for conditions like Alzheimer’s disease .
Mechanism of Action
The mechanism of action of Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations :
- Cyclopropane vs. Cyclobutane: The cyclopropyl group in the target compound introduces significant ring strain (≈27 kcal/mol), enhancing reactivity in ring-opening reactions compared to the less strained cyclobutane in cis-3-aminocyclobutanecarboxylic acid tert-butyl ester .
- Iodine vs.
Thermal and Chemical Stability
Thermogravimetric analysis (TGA) of tert-butyl ester-containing polymers () reveals that activation energies for thermal decomposition vary with substituents:
- MA20 (methyl methacrylate-based) : 125 ± 13 kJ/mol (oxidative degradation dominant).
- A20 (acrylic ester-based) : 116 ± 7 kJ/mol (thermal cleavage of tert-butyl ester without oxidative degradation) .
Implications for Target Compound : While direct data for the target compound is unavailable, its tert-butyl ester group is expected to exhibit intermediate stability (~120 kJ/mol range). The cyclopropyl group may further stabilize the molecule against oxidation due to its electron-withdrawing nature, contrasting with MA20’s susceptibility to oxidative degradation .
Biological Activity
Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester, also known as Cyclopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester, is a synthetic compound that has garnered attention due to its unique structural features and potential therapeutic applications. The compound is characterized by a cyclopropyl group and a pyrrolidine moiety, with a molecular formula of C13H24N2O2 and a molecular weight of approximately 285.42 g/mol. This article delves into its biological activity, particularly its interaction with cannabinoid receptors, and highlights relevant research findings.
Structural Characteristics
The structural composition of this compound includes:
- Cyclopropyl Group : Provides unique steric properties.
- Pyrrolidine Moiety : Contributes to the compound's ability to interact with biological targets.
- Tert-butyl Ester Functional Group : Enhances solubility and stability.
These features are crucial for its biological activity, particularly in modulating the cannabinoid receptor type 2 (CB2) .
Interaction with Cannabinoid Receptors
Research indicates that this compound acts as a selective modulator of the CB2 receptor. This receptor is primarily associated with anti-inflammatory and analgesic effects. Binding assays have demonstrated that this compound exhibits significant affinity for the CB2 receptor, suggesting its potential therapeutic applications in pain relief and inflammation management .
Case Studies and Research Findings
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Binding Affinity Studies :
- In vitro studies have shown that this compound has a higher binding affinity for the CB2 receptor compared to structurally similar compounds. This enhanced affinity may translate into greater efficacy in therapeutic applications .
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Pharmacological Implications :
- The compound has been investigated for its role in various conditions modulated by the CB2 receptor, including chronic pain and neuroinflammatory disorders. Its agonistic properties suggest it may provide relief in these conditions without the psychoactive effects typically associated with cannabinoid receptor activation .
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Comparative Analysis :
- A comparison with other compounds reveals that variations in structural components can significantly affect biological activity. For instance, analogues with different substitutions at the pyrrolidine ring or additional functional groups have shown varying degrees of efficacy against specific biological targets .
Comparative Structural Features of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl-cyclopropyl-carbamic acid tert-butyl ester | Contains an acetyl group | Enhanced bioactivity due to acetylation |
| (S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl-cyclopropyl-carbamic acid tert-butyl ester | Ethyl substitution instead of methyl | Potentially different pharmacokinetics and dynamics |
| (S)-4-hydroxy-l-(tetrahydro-pyran-4-ylmethyl)-pyrrolidine-2-carboxylic acid tert-butyl ester | Hydroxy group addition | May exhibit different solubility and stability profiles |
Summary of Biological Activity Findings
| Study Type | Key Findings |
|---|---|
| Binding Assay | Significant affinity for CB2 receptor; potential for pain relief applications |
| Pharmacological Study | Agonistic properties indicate therapeutic potential without psychoactive effects |
| Comparative Analysis | Variations in structure lead to different biological activities among analogues |
Q & A
Q. How can this compound serve as a precursor in polymer science, and what challenges arise during copolymerization?
- Methodological Answer : The tert-butyl ester can act as a protected monomer for radical or ring-opening polymerization. Challenges include steric hindrance during chain propagation and thermal lability (>150°C). Deprotection post-polymerization (e.g., TFA treatment) generates polyelectrolytes for materials science applications .
Data Contradiction Analysis
- Example : Conflicting reports on the tert-butyl carbamate’s acid sensitivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
